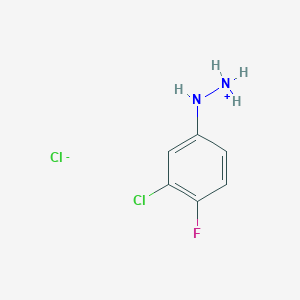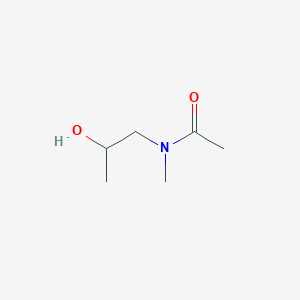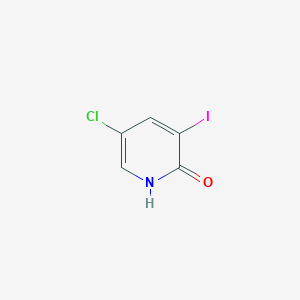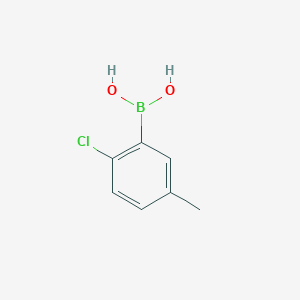
6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one, also known as quercetin, is a flavonoid compound found in various fruits, vegetables, and herbs. It has been studied extensively for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. In
Mecanismo De Acción
Quercetin works by inhibiting various enzymes and pathways involved in inflammation and oxidative stress. It also activates certain pathways that promote cell survival and apoptosis, which can help prevent the growth and spread of cancer cells. Quercetin has also been shown to modulate the immune system, which can help reduce inflammation and improve overall health.
Biochemical and Physiological Effects
Quercetin has been shown to have various biochemical and physiological effects on the body. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines and enzymes. Quercetin has also been shown to reduce oxidative stress by scavenging free radicals and increasing antioxidant enzyme activity. Additionally, 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one has been found to improve cardiovascular health by reducing blood pressure, improving endothelial function, and reducing the risk of heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one in lab experiments is its natural source and ease of availability. Quercetin can be obtained from various plant sources, making it a cost-effective option for research studies. Additionally, 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one has been extensively studied, making it a well-understood compound with established research protocols.
One limitation of using 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one in lab experiments is its low bioavailability. Quercetin has poor solubility and absorption in the body, which can make it difficult to achieve therapeutic levels in vivo. Additionally, 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one can have variable effects depending on the dosage and timing of administration, which can make it challenging to interpret research results.
Direcciones Futuras
For 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one research include the development of 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one-based therapies, optimization of bioavailability, and further understanding of its mechanisms of action.
Métodos De Síntesis
Quercetin can be synthesized through various methods, including chemical synthesis, microbial synthesis, and plant extraction. Chemical synthesis involves the use of chemicals to create 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one, while microbial synthesis utilizes microorganisms to produce the compound. Plant extraction involves obtaining 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one from plant sources, such as onions, apples, and grapes. The most common method of 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one synthesis is plant extraction due to its natural source and ease of availability.
Aplicaciones Científicas De Investigación
Quercetin has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory properties, which may help reduce the risk of chronic diseases such as heart disease, diabetes, and cancer. Quercetin has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. Additionally, 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one has been shown to have anticancer properties, which may help prevent the development and progression of cancer cells.
Propiedades
Número CAS |
161798-16-9 |
|---|---|
Nombre del producto |
6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one |
Fórmula molecular |
C10H8O5 |
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
6,7-dihydroxy-4-(hydroxymethyl)chromen-2-one |
InChI |
InChI=1S/C10H8O5/c11-4-5-1-10(14)15-9-3-8(13)7(12)2-6(5)9/h1-3,11-13H,4H2 |
Clave InChI |
KECFBVXAWGDJEM-UHFFFAOYSA-N |
SMILES |
C1=C(C2=CC(=C(C=C2OC1=O)O)O)CO |
SMILES canónico |
C1=C(C2=CC(=C(C=C2OC1=O)O)O)CO |
Sinónimos |
2H-1-Benzopyran-2-one,6,7-dihydroxy-4-(hydroxymethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chlorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B68640.png)
![S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea](/img/structure/B68643.png)






![2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B68659.png)

![(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B68661.png)

